2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]
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Overview
Description
2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]: is an organic compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a propane-1,3-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] typically involves the reaction of 4-tert-butyl-6-(ethoxymethyl)phenol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon of the dibromopropane, leading to the formation of the bisphenol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic groups in 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and resins with specific properties.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of phenolic compounds with biological systems. Its antioxidant properties make it a candidate for studying oxidative stress and related cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of drugs with antioxidant and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings, adhesives, and sealants. Its stability and resistance to degradation make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] involves its interaction with free radicals and reactive oxygen species. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. This mechanism is crucial in preventing oxidative damage in biological systems and materials.
Comparison with Similar Compounds
Bisphenol A: Similar in structure but lacks the tert-butyl and ethoxymethyl substituents.
Bisphenol F: Contains a different bridging group (methane instead of propane-1,3-diyl).
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar structure but with different substituents.
Uniqueness: 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] is unique due to its specific substituents, which enhance its stability and reactivity. The presence of tert-butyl and ethoxymethyl groups provides steric hindrance and electron-donating effects, making it distinct from other bisphenol derivatives.
Properties
CAS No. |
189343-34-8 |
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Molecular Formula |
C29H44O4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
4-tert-butyl-2-[3-[5-tert-butyl-3-(ethoxymethyl)-2-hydroxyphenyl]propyl]-6-(ethoxymethyl)phenol |
InChI |
InChI=1S/C29H44O4/c1-9-32-18-22-16-24(28(3,4)5)14-20(26(22)30)12-11-13-21-15-25(29(6,7)8)17-23(27(21)31)19-33-10-2/h14-17,30-31H,9-13,18-19H2,1-8H3 |
InChI Key |
PEINFFNKZARAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC(=C1O)CCCC2=C(C(=CC(=C2)C(C)(C)C)COCC)O)C(C)(C)C |
Origin of Product |
United States |
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